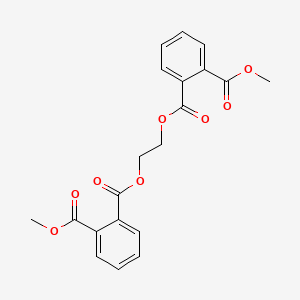
1,2-Ethanediyl dimethyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediyl dimethyl phthalate: is an organic compound and a phthalate ester. It is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water . This compound is commonly used in various products, including insect repellents, cosmetics, inks, soaps, and household cleaning supplies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Ethanediyl dimethyl phthalate is typically synthesized via the esterification of phthalic anhydride with methanol . The reaction is catalyzed by a strong acid, such as sulfuric acid, or various Lewis acids, including complexes of titanium, zirconium, or tin . Excess methanol is used to ensure complete conversion, and the remainder is removed by distillation at the end .
Industrial Production Methods: In industrial settings, the esterification process is scaled up, and the reaction conditions are optimized for maximum yield and efficiency. The use of heterogeneous catalysts, such as heteropoly acids, zirconium titanium phosphate, and zeolites, has been explored to improve the reaction’s efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,2-Ethanediyl dimethyl phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
1,2-Ethanediyl dimethyl phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer to improve the flexibility and workability of polymers.
Medicine: Studies have investigated its potential toxicological effects and its impact on human health.
Industry: It is used in the production of plastics, solid rocket propellants, and various consumer products.
Mechanism of Action
The mechanism by which 1,2-Ethanediyl dimethyl phthalate exerts its effects involves its interaction with nuclear receptors in various neural structures . It can dysregulate the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, which are crucial for neurodevelopmental processes . This compound can interfere with hormone synthesis, transport, and metabolism, leading to various health effects .
Comparison with Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Dioctyl phthalate
Comparison: 1,2-Ethanediyl dimethyl phthalate is unique due to its specific ester groups and its applications as a plasticizer and insect repellent . Compared to other phthalates, it has a shorter carbon chain, which affects its solubility and reactivity . Its use in various consumer products and its potential health effects make it a compound of significant interest in scientific research .
Properties
CAS No. |
2055-00-7 |
|---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-O-[2-(2-methoxycarbonylbenzoyl)oxyethyl] 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H18O8/c1-25-17(21)13-7-3-5-9-15(13)19(23)27-11-12-28-20(24)16-10-6-4-8-14(16)18(22)26-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
VMTRIKRTABFUOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OCCOC(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
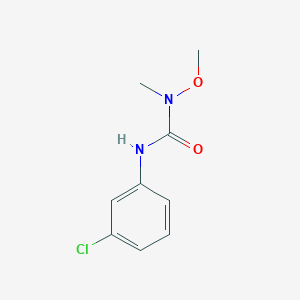

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
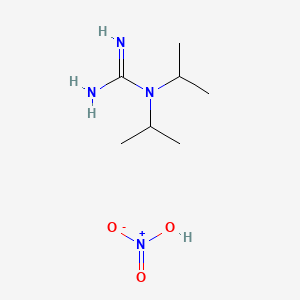

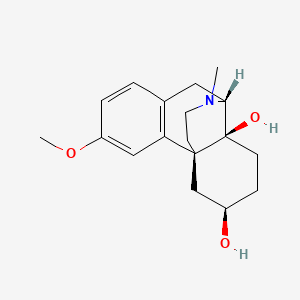
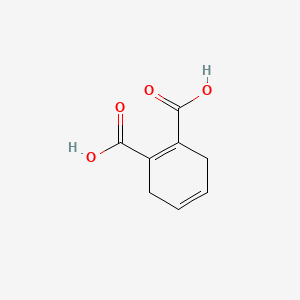
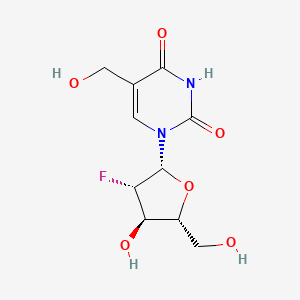
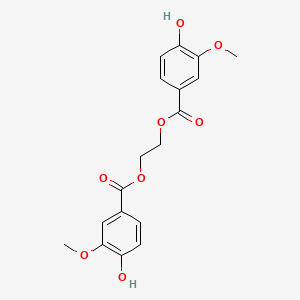

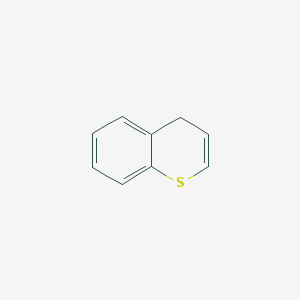
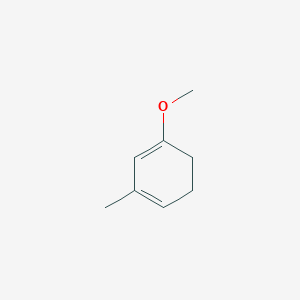
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
